7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 853334-46-0
VCID: VC16022126
InChI: InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-8-14(19)4-5-15(17)18(21)22/h4-8,10H,9H2,1-3H3
SMILES:
Molecular Formula: C18H17ClN2O
Molecular Weight: 312.8 g/mol

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone

CAS No.: 853334-46-0

Cat. No.: VC16022126

Molecular Formula: C18H17ClN2O

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone - 853334-46-0

Specification

CAS No. 853334-46-0
Molecular Formula C18H17ClN2O
Molecular Weight 312.8 g/mol
IUPAC Name 7-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-8-14(19)4-5-15(17)18(21)22/h4-8,10H,9H2,1-3H3
Standard InChI Key RTYVVXSJAZLMCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)C

Introduction

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with mesitylmethylamine intermediates. A representative pathway includes:

  • Formation of 2-Amino-5-chlorobenzoic Acid Derivative: Reacting methyl 2-amino-5-chlorobenzoate with acetic anhydride yields a cyclic intermediate .

  • Ring Closure: Treatment with mesitylmethylamine under reflux conditions facilitates cyclization to form the quinazolinone core.

  • Purification: Recrystallization from dimethylformamide (DMF) or ethanol achieves >90% purity .

Critical Parameters:

  • Temperature control (80–100°C) prevents decomposition .

  • Catalytic use of p-toluenesulfonic acid enhances reaction efficiency .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria . Mechanistic studies suggest inhibition of penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant S. aureus (MRSA) .

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)
S. aureus (MRSA)12.5
E. coli25.0
B. subtilis6.25

Research Advancements and Structural Modifications

Impact of Substituents

  • Chlorine at C7: Enhances electrophilicity, improving DNA intercalation capacity .

  • Mesitylmethyl at C3: Increases lipophilicity, enhancing blood-brain barrier permeability.

Notable Derivatives:

  • 3-(Arylideneamino)-2-phenyl Derivatives: Demonstrated 4-fold higher activity against Shigella dysenteriae compared to the parent compound .

  • E)-3-(3-Carboxyphenyl)-2-(4-Cyanostyryl) Analog: Showed in vivo efficacy in murine MRSA infection models .

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